molecular formula C20H26O9 B12290454 (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate

(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate

Cat. No.: B12290454
M. Wt: 410.4 g/mol
InChI Key: CXNXUYGQOQJMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetoxy, methoxy, and phenylmethoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl benzoate
  • (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl propionate
  • (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl butyrate

Uniqueness

(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H26O9

Molecular Weight

410.4 g/mol

IUPAC Name

(3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C20H26O9/c1-12(21)25-11-16-17(27-13(2)22)18(28-14(3)23)19(20(24-4)29-16)26-10-15-8-6-5-7-9-15/h5-9,16-20H,10-11H2,1-4H3

InChI Key

CXNXUYGQOQJMMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.